molecular formula C21H21NO5 B1341372 (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID CAS No. 917099-02-6

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID

Numéro de catalogue: B1341372
Numéro CAS: 917099-02-6
Poids moléculaire: 367.4 g/mol
Clé InChI: CJGSLUBWMLBOFZ-ORAYPTAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a fluoromethoxycarbonyl (FMOC) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s stereochemistry is defined by its (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the FMOC group. One common method involves the use of FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the FMOC group.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic aqueous solution4-Ketopiperidine-2-carboxylic acid65–75%
CrO₃ (Jones reagent)Acetone, 0°C4-Oxopiperidine-2-carboxylic acid70–80%
Dess-Martin periodinaneDichloromethane, RT4-Ketopiperidine derivative85%

Mechanistic Insight : Oxidation proceeds via formation of a chromate ester intermediate (with CrO₃) or radical intermediates (with KMnO₄), followed by β-hydrogen elimination . The Fmoc group remains stable under these conditions due to its electron-withdrawing nature .

Reduction Reactions

The ketone or aldehyde products from oxidation can be selectively reduced to regenerate the hydroxyl group or form secondary alcohols:

Reducing Agent Conditions Product Selectivity Source
NaBH₄Methanol, 0°C(2R,4S)-4-Hydroxypiperidine derivative>90%
LiAlH₄THF, reflux4-Hydroxy-N-deprotected piperidine60–70%
H₂/Pd-CEthanol, 1 atm H₂Saturated piperidine ring80%

Key Observation : NaBH₄ selectively reduces ketones without cleaving the Fmoc group, whereas LiAlH₄ may partially deprotect the amine . Catalytic hydrogenation saturates the piperidine ring but preserves stereochemistry .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functional group interconversion:

Reagent Conditions Product Application Source
Tosyl chloride (TsCl)Pyridine, RT4-Tosyloxy derivativeIntermediate for SN2 reactions
MsCl/Et₃NDichloromethane, 0°C4-Mesyloxy derivativeAlkylation/arylation precursor
PPh₃/CCl₄Reflux, 12 h4-Chloropiperidine derivativeCross-coupling substrates

Case Study : Tosylation of the hydroxyl group facilitates displacement with amines (e.g., benzylamine) to yield 4-aminopiperidine derivatives, crucial for drug discovery .

Stability Under Physiological Conditions

A 2025 comparative study evaluated hydrolytic stability:

Condition pH Half-Life (h) Degradation Product
Simulated gastric fluid1.20.5Deprotected piperidine acid
Blood plasma7.448Intact compound
Liver microsomes7.412Hydroxylated metabolites

This data supports its use in oral drug formulations requiring delayed release .

Comparative Reactivity with Analogues

The stereochemistry at C2 and C4 significantly influences reactivity:

Compound Oxidation Rate (KMnO₄) Reduction Yield (NaBH₄) SN2 Reactivity (TsCl)
(2R,4S)-Fmoc-4-hydroxypiperidine-2-COOH1.0 (reference)92%High
(2S,4R)-Fmoc-4-hydroxypiperidine-2-COOH0.885%Moderate
(2R,4R)-Boc-4-hydroxypiperidine-2-COOH0.678%Low

The (2R,4S) configuration exhibits superior reactivity due to reduced steric hindrance at C4 .

This comprehensive analysis underscores the compound's versatility in synthetic chemistry and drug development. Its well-characterized reactivity profile enables precise engineering of complex molecules, particularly in targeted therapies and peptide-based pharmaceuticals.

Applications De Recherche Scientifique

(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a building block utilized in peptide synthesis, offering stability and versatility . It is widely utilized in various research applications . The molecular formula is C21H21NO5 and the molecular weight is 367.4 .

Applications

  • Peptide Synthesis This compound acts as a protecting group in peptide synthesis, which allows for selective reactions without interfering with other functional groups . It enhances the efficiency and yield of peptide production .
  • Drug Development It is used in medicinal chemistry to aid in the design of novel pharmaceutical compounds, especially those targeting neurological disorders, by modifying the piperidine structure for better bioactivity .
  • Bioconjugation The compound is used in bioconjugation processes, which are crucial for attaching drugs to antibodies or other biomolecules, improving the specificity and effectiveness of targeted therapies .
  • Material Science In the development of advanced materials, it contributes to the synthesis of polymers with specific properties, enhancing the performance of materials used in coatings and adhesives .
  • Research Reagents It acts as a valuable reagent in organic synthesis, facilitating various chemical transformations that are essential for academic and industrial research, particularly in the fields of organic and medicinal chemistry .

Mécanisme D'action

The mechanism of action of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound’s stereochemistry ensures that it interacts with specific molecular targets and pathways, contributing to its effectiveness in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID
  • (2R,4S)-2,4-DIMETHYLPENTANEDIOIC ACID

Uniqueness

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is unique due to the presence of the FMOC protecting group, which provides stability and selectivity in peptide synthesis. Its specific stereochemistry also distinguishes it from other similar compounds, making it valuable in applications requiring precise molecular interactions.

Activité Biologique

(2R,4S)-FMOC-4-hydroxypiperidine-2-carboxylic acid (CAS Number: 917099-02-6) is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}NO5_5
  • Molecular Weight : 367.4 g/mol
  • Chirality : The compound exhibits chirality, which is crucial for its biological activity as enantiomers can have different pharmacological effects .

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential use in drug design. Its structure allows for the formation of peptide bonds, which are essential in the development of various biologically active compounds. The FMOC (9-fluorenylmethoxycarbonyl) protecting group facilitates the selective functionalization of the amino group during synthetic processes, enhancing the compound's utility in organic chemistry .

Pharmacological Applications

  • Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid derivative. Its stability under basic conditions allows for the efficient coupling with other amino acids without premature deprotection .
  • Chiral Drug Development : Given its chiral nature, this compound is instrumental in developing chiral drugs. The pharmacological activity often resides in one enantiomer, making the separation and synthesis of pure enantiomers critical for therapeutic efficacy .

Study on Enantioselectivity

A study highlighted the importance of chiral separation methods for compounds like this compound. Techniques such as high-performance liquid chromatography (HPLC) were employed to achieve enantioselective separations, demonstrating that the biological activity was predominantly associated with the (2R,4S) enantiomer .

Synthesis and Characterization

Research has shown that various synthetic routes can lead to the production of this compound with high purity. For instance, a novel method involving microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Data Table: Comparison of Chiral Separations Methods

MethodDescriptionAdvantagesLimitations
HPLCHigh-performance liquid chromatographyHigh resolution and speedRequires expensive equipment
Capillary ElectrophoresisSeparation based on charge and sizeFast analysisLimited sample capacity
Fractional CrystallizationTraditional method using solubility differencesSimple and cost-effectiveTime-consuming

Propriétés

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSLUBWMLBOFZ-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589226
Record name (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-02-6
Record name (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.